molecular formula C17H21N3O4 B11060381 N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-1,5-dimethyl-1H-pyrrole-2-carboximidamide

N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-1,5-dimethyl-1H-pyrrole-2-carboximidamide

Cat. No.: B11060381
M. Wt: 331.4 g/mol
InChI Key: DMYCIWPFQSQMNN-UHFFFAOYSA-N
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Description

N’-{[(3,4-dimethoxyphenyl)acetyl]oxy}-1,5-dimethyl-1H-pyrrole-2-carboximidamide is a complex organic compound that features a pyrrole ring substituted with a dimethoxyphenyl group and an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[(3,4-dimethoxyphenyl)acetyl]oxy}-1,5-dimethyl-1H-pyrrole-2-carboximidamide typically involves the condensation of 3,4-dimethoxyphenylacetic acid with 1,5-dimethyl-1H-pyrrole-2-carboximidamide. The reaction is facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under anhydrous conditions . The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and solvent choice, to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N’-{[(3,4-dimethoxyphenyl)acetyl]oxy}-1,5-dimethyl-1H-pyrrole-2-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-{[(3,4-dimethoxyphenyl)acetyl]oxy}-1,5-dimethyl-1H-pyrrole-2-carboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-{[(3,4-dimethoxyphenyl)acetyl]oxy}-1,5-dimethyl-1H-pyrrole-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{[(3,4-dimethoxyphenyl)acetyl]oxy}-1,5-dimethyl-1H-pyrrole-2-carboximidamide is unique due to its combination of a pyrrole ring with a dimethoxyphenyl group and an acetyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C17H21N3O4

Molecular Weight

331.4 g/mol

IUPAC Name

[(E)-[amino-(1,5-dimethylpyrrol-2-yl)methylidene]amino] 2-(3,4-dimethoxyphenyl)acetate

InChI

InChI=1S/C17H21N3O4/c1-11-5-7-13(20(11)2)17(18)19-24-16(21)10-12-6-8-14(22-3)15(9-12)23-4/h5-9H,10H2,1-4H3,(H2,18,19)

InChI Key

DMYCIWPFQSQMNN-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(N1C)/C(=N\OC(=O)CC2=CC(=C(C=C2)OC)OC)/N

Canonical SMILES

CC1=CC=C(N1C)C(=NOC(=O)CC2=CC(=C(C=C2)OC)OC)N

Origin of Product

United States

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